Bienvenue dans la boutique en ligne BenchChem!

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide

High-Throughput Screening GPR151 FBW7

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 868978-63-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class, with a molecular weight of 315.4 g/mol and a calculated XLogP3-AA of 3.1. It is listed in the PubChem database (CID and has been evaluated in high-throughput screening (HTS) campaigns against several biological targets, though it was reported as inactive in all documented primary assays.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 868978-63-6
Cat. No. B2713435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide
CAS868978-63-6
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C16H17N3O2S/c1-13-5-7-15(8-6-13)22(20,21)17-10-9-14-12-19-11-3-2-4-16(19)18-14/h2-8,11-12,17H,9-10H2,1H3
InChIKeyUCJIUBVUWSJTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 868978-63-6)


N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 868978-63-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class, with a molecular weight of 315.4 g/mol and a calculated XLogP3-AA of 3.1 [1] [2]. It is listed in the PubChem database (CID 7150778) and has been evaluated in high-throughput screening (HTS) campaigns against several biological targets, though it was reported as inactive in all documented primary assays [3]. Its core structure, featuring an imidazo[1,2-a]pyridine linked via an ethyl spacer to a para-methylbenzenesulfonamide, distinguishes it from other analogs with different substitution patterns on the benzene ring.

Why Generic In-Class Substitution for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide Carries Risk


The imidazo[1,2-a]pyridine sulfonamide class exhibits profound, non-linear structure-activity relationships (SAR), particularly concerning the substitution pattern on the terminal phenyl ring and the linker length. Generic substitution with a closely related analog, such as the unsubstituted benzenesulfonamide or the 4-fluoro derivative, is unsupported by evidence and carries a high risk of divergent properties. While the target compound was found inactive in specific GPR151, MITF, FBW7, and TEAD-YAP screening panels [1], no comparable public data exists for its closest commercially available analogs (e.g., 4-acetyl, 4-phenoxy, or 2,4,6-trimethyl analogs ). This data void means that any interchange based solely on structural similarity could lead to unanticipated and unverified biological or physicochemical outcomes, making exact compound specification critical for research reproducibility.

Quantitative Evidence Guide for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide


Screening-Derived Inactivity Profile Against Multiple Protein Targets

In publicly available HTS data, the target compound (CID 7150778) demonstrated a consistent 'Inactive' outcome across four distinct primary assays run by The Scripps Research Institute Molecular Screening Center. This contrasts with other structural analogs that have shown potent activity in related GPCR or kinase assays. Specifically, it was inactive as an activator of GPR151 (AID 1508602) [1], an activator of the E3 ligase FBW7 (AID 1259310) [2], an inhibitor of MITF (AID 1259374) [2], and an inhibitor of the TEAD-YAP interaction (AID 1259422) [2]. This uniform inactivity profile defines the compound's baseline behavior in these specific systems and serves as a critical negative control dataset for researchers investigating these pathways.

High-Throughput Screening GPR151 FBW7 MITF TEAD-YAP

Physicochemical Property Differentiation: Calculated Lipophilicity (XLogP3-AA)

The target compound has a computed XLogP3-AA value of 3.1 [1], which is a key determinant of membrane permeability and solubility. This value is precisely defined by the presence of the single para-methyl group on the benzenesulfonamide ring. Closely related analogs with different substituents will have divergent lipophilicities: for example, the unsubstituted analog N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide would have a lower XLogP3-AA, while a 4-phenoxy analog (CAS 868978-65-8) would be significantly more lipophilic. This quantified property is critical for predicting passive permeability and solubility class.

Lipophilicity Drug-Likeness Physicochemical Properties

Patent-Backed Structural Identity as a PAF Antagonist Scaffold

The compound's core structure falls within the Markush claims of US patent 5,276,153, which describes imidazopyridinyl-methyl-benzene sulfonamides as antagonists of Platelet Activating Factor (PAF) [1]. While no specific quantitative PAF antagonism data is publicly available for this exact compound, its inclusion in this patent family provides a documented structural claim to a defined pharmacological mechanism, distinguishing it from sulfonamide derivatives filed under other therapeutic patents (e.g., PI3K inhibitors, TRPM8 modulators, or antimicrobial imidazopyridines).

PAF Antagonist Imidazopyridine Patent Family

Evidence-Backed Application Scenarios for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide


Negative Control Probe for GPR151 Activator Screening Campaigns

Based on its confirmed 'Inactive' classification in the Scripps GPR151 activator HTS assay (AID 1508602) [3], this compound is uniquely suited as a validated negative control probe. Researchers replicating or building upon this specific GPR151 assay can source this exact compound to benchmark assay sensitivity and confirm the inactivity threshold, an essential step for any HTS campaign.

Reference Standard for Research into PAF Antagonist Pharmacophores

Given its structural inclusion in US patent 5,276,153 for PAF antagonists [3], the compound can serve as a defined scaffold for structure-activity relationship (SAR) studies. Medicinal chemists investigating the minimal pharmacophore for PAF antagonism can use this compound as a baseline, modifying the para-methyl substituent or the ethyl linker to map binding requirements, which would directly justify its procurement over other patented analogs with different core modifications.

Physical Property Benchmark for Imidazo[1,2-a]pyridine Analog Selection

The precisely computed XLogP3-AA of 3.1 [3] provides a quantitative benchmark for selecting tool compounds within this imidazo[1,2-a]pyridine series. Research groups aiming to establish a lipophilicity-activity relationship can procure this compound as a defined-point reference, ensuring that any observed changes in biological performance can be correlated with measured or calculated lipophilicity shifts when moving to analogs like the 4-acetyl or 4-fluoro derivatives.

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.